
PEG-3-Oleylethercarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
PEG-3 Oleyl ether carboxylic acid is synthesized through the reaction of oleyl alcohol with ethylene oxide. This process involves the addition of ethylene oxide to oleyl alcohol under controlled conditions to produce PEG-3 Oleyl ether carboxylic acid.Molecular Structure Analysis
The molecular formula of PEG-3 Oleyl ether carboxylic acid is C22H42O4. It is an organic compound that is widely used in the research industry.Chemical Reactions Analysis
PEG-3 Oleyl ether carboxylic acid is a non-ionic surfactant that is known for its exceptional properties. It is derived from oleyl alcohol and ethylene oxide.Physical And Chemical Properties Analysis
PEG-3 Oleyl ether carboxylic acid has a molecular formula of C22H42O4, with a molecular weight of 370.6 g/mol. It is a clear, viscous liquid that has a mild odor.Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
PEG-3-Oleylethercarbonsäure wird bei der Entwicklung von Arzneimittel-Abgabesystemen verwendet . Polyethylenglykol (PEG), eine Komponente dieser Verbindung, ist eines der am häufigsten verwendeten Polymere für die Beschichtung von Nanocarrier, um deren Biokompatibilität, Hydrophilie, Stabilität und Bioabbaubarkeit zu verbessern . Es bietet sterische Hinderung gegen andere Nanopartikel und Blutkomponenten wie Opsonin, verhindert deren Makrophagenphagozytose und führt zu einer verlängerten Zirkulationszeit im Blutkreislauf .
Emulgatoren
Diese Verbindung dient als effektiver Emulgator. Emulgatoren sind Substanzen, die Gemische aus zwei oder mehr nicht mischbaren Flüssigkeiten, wie Öl und Wasser, stabilisieren. Im Kontext der wissenschaftlichen Forschung können Emulgatoren wie this compound bei der Formulierung verschiedener Produkte, einschließlich Arzneimitteln und Kosmetika, verwendet werden.
Tenside
This compound wird auch als Tensid verwendet. Tenside sind Verbindungen, die die Oberflächenspannung zwischen zwei Flüssigkeiten oder zwischen einer Flüssigkeit und einem Feststoff senken. Sie können als Detergenzien, Netzmittel, Emulgatoren, Schäumungsmittel und Dispergiermittel wirken.
Penetrationsverstärker
Die Verbindung wird als Penetrationsverstärker verwendet . Sie kann in die interzellulären Bereiche des Stratum corneums eindringen, die Fluidität erhöhen und Lipide sowie Keratin-Filamente solubilisieren, wodurch eine Störung innerhalb der Korneocyten verursacht wird . Diese Eigenschaft ist besonders nützlich im Bereich der Dermatologie und der transdermalen Arzneimittelverabreichung.
Detergenzien
Als Detergenz wird this compound in der wissenschaftlichen Forschung für ihre Fähigkeit verwendet, Proteine und Lipide zu solubilisieren, wodurch Zell- und subzelluläre Membranen zerstört werden .
Schmiermittel
In wasserbasierten Metallbearbeitungsflüssigkeiten wird this compound als Schmiermittel verwendet . Schmierstoffe reduzieren Reibung, Wärme und Verschleiß zwischen mechanischen Teilen, die miteinander in Kontakt stehen.
Dies sind nur einige der vielen Anwendungen von this compound in der wissenschaftlichen Forschung. Ihre einzigartigen Eigenschaften machen sie zu einer vielseitigen Verbindung, die für verschiedene Anwendungen geeignet ist.
Wirkmechanismus
Due to their multifunctional properties, PEGs are used both as such and/or in the form of nonionic derivatives in the formulation of cosmetics and medical products . They can penetrate into the intercellular regions of the stratum corneum, increase the fluidity and solubilise lipid components as well as bind to keratin filaments causing a disruption within corneocytes .
Safety and Hazards
Zukünftige Richtungen
The performances of PEG ethers and esters as penetration enhancer are discussed according to the referenced literature underlining the influences of the physicochemical properties of surfactants . The dynamic increase in the production of non-ionic surfactants is related to the increased demand for raw materials for the production of liquid detergents, where ethoxylates are proved to be the most suitable .
Eigenschaften
IUPAC Name |
2-[2-[(E)-octadec-9-enoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIBLRPAPGKKQC-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOCCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57635-48-0 |
Source


|
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-[(9Z)-9-octadecen-1-yloxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-[(9Z)-9-octadecen-1-yloxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;chloride](/img/structure/B1495481.png)
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B1495487.png)
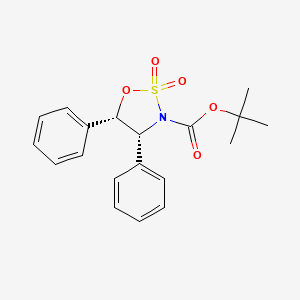
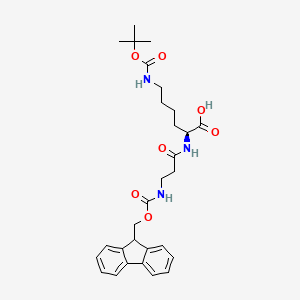
![49,50,51,52,53,54,55,56-Octapropoxycalix[8]arene](/img/structure/B1495500.png)
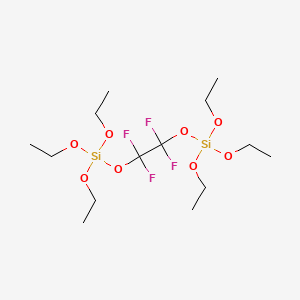

![2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride](/img/structure/B1495505.png)
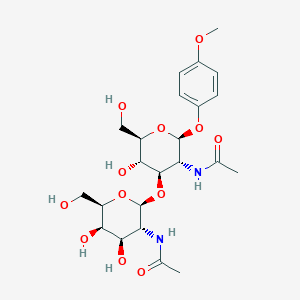
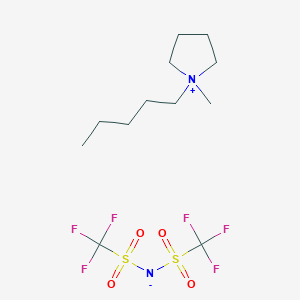
![1-[(1R,2S)-1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B1495514.png)
